molecular formula C13H22N4O2S B6987287 N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide

Cat. No.: B6987287
M. Wt: 298.41 g/mol
InChI Key: VZOHLSWVMARTDU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a sulfonamide group

Properties

IUPAC Name

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c14-6-9-17(12-13-4-2-1-3-5-13)20(18,19)16-10-7-15-8-11-16/h1-5,15H,6-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHLSWVMARTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N(CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide typically involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with 2-aminoethanesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or piperazine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • 4-(2-aminoethyl)benzenesulfonamide

Uniqueness

N-(2-aminoethyl)-N-benzylpiperazine-1-sulfonamide stands out due to its unique combination of a piperazine ring, benzyl group, and sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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